molecular formula C20H21N3O3 B15030260 (3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15030260
M. Wt: 351.4 g/mol
InChI Key: FBDYJPIHSKXVJQ-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxyphenyl group, an imino group, and a morpholinylmethyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

    Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The indole core and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole and benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its structural versatility allows for the creation of compounds with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl and morpholinylmethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-hydroxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[(4-chlorophenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[(4-bromophenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

What sets (3Z)-3-[(4-methoxyphenyl)imino]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one apart from similar compounds is the presence of the methoxy group on the phenyl ring

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C20H21N3O3/c1-25-16-8-6-15(7-9-16)21-19-17-4-2-3-5-18(17)23(20(19)24)14-22-10-12-26-13-11-22/h2-9H,10-14H2,1H3

InChI Key

FBDYJPIHSKXVJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCOCC4

Origin of Product

United States

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